molecular formula C12H10F2N2 B8524622 3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Cat. No. B8524622
M. Wt: 220.22 g/mol
InChI Key: OSVGZJFWEBMVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

3-fluoro-1-N-(2-fluorophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H10F2N2/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7,16H,15H2

InChI Key

OSVGZJFWEBMVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=CC=C2)F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-fluoroaniline (1.55 g, 13.9 mmol) in anhydrous dimethylformamide (10 mL) was added sodium hydride (0.56 g, 13.9 mmol) and the reaction stirred for 10 minutes prior to the addition of 2,6-difluoronitrobenzene (2 g, 15.5 mmol) dissolved in anhydrous dimethylformamide (2 mL). Upon disappearance of 2-fluoroaniline the reaction was partitioned between saturated ammonium chloride (50 mL) and ethyl acetate (50 mL) and the organics were dried over sodium sulfate. The product was purified on silica gel using the ISCO (0-70% ethyl acetate/hexane) to give (3-Fluoro-2-nitro-phenyl)-(2-fluoro-phenyl)-amine as a slightly impure off-white solid (1.5 g, 43%). (3-Fluoro-2-nitro-phenyl)-(2-fluoro-phenyl)-amine (1.5 g, 6 mmol) and a spatula tip of 5% Pd/C in methanol (100 mL) were reduced in the parr shaker. Upon complete reduction, the reaction was filtered through a pad of celite and concentrated onto silica gel. The product was purified on silica gel using the ISCO (0-70% ethyl acetate/hexane) to give 3-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine as a brown oil (0.5 g, 38%). MS (ES) m/z 221.1
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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